2-(3-Methylbut-1-ynyl)aniline

Description

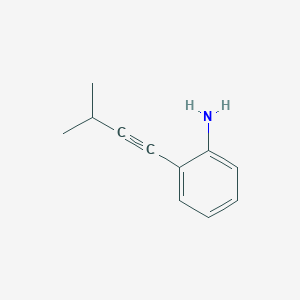

2-(3-Methylbut-1-ynyl)aniline is an ortho-substituted aniline derivative with a 3-methylbut-1-ynyl group attached to the benzene ring. Its molecular formula is C₁₁H₁₃N (molecular weight: 159.23 g/mol). The alkyne substituent introduces unique electronic and steric effects, including electron-withdrawing character due to the sp-hybridized carbons of the triple bond. This compound is of interest in organic synthesis, particularly for applications in click chemistry and as a building block for complex molecules.

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-(3-methylbut-1-ynyl)aniline |

InChI |

InChI=1S/C11H13N/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,9H,12H2,1-2H3 |

InChI Key |

WJEKTEASIVVQKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C#CC1=CC=CC=C1N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Substituent Type | Substituent Position | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-(3-Methylbut-1-ynyl)aniline | C₁₁H₁₃N | Alkyne | Ortho (C2) | 159.23 |

| N-(3-Methylbut-2-en-1-yl)aniline | C₁₁H₁₅N | Alkene | Nitrogen | 161.25 |

| 2-Benzyl-N-(3-methylbutyl)aniline | C₁₈H₂₃N | Benzyl (Ring), Alkyl (N) | Ortho (C2), Nitrogen | 253.38 |

| Aniline | C₆H₇N | - | - | 93.13 |

Key Observations :

Substituent Type :

- The alkyne group in this compound enhances reactivity in cycloaddition and click chemistry compared to the alkene group in N-(3-methylbut-2-en-1-yl)aniline .

- N-substituted anilines (e.g., N-(3-methylbut-2-en-1-yl)aniline) exhibit reduced amine basicity due to alkylation, whereas the primary amine in this compound retains higher basicity, albeit influenced by the electron-withdrawing alkyne .

N-substitution (e.g., N-(3-methylbut-2-en-1-yl)aniline) shifts electronic effects away from the aromatic ring, altering reactivity in electrophilic substitution reactions .

Electronic Effects: The alkyne group withdraws electron density from the benzene ring via inductive effects, directing further electrophilic substitutions to meta/para positions. Benzyl groups (e.g., in 2-Benzyl-N-(3-methylbutyl)aniline) increase steric bulk and lipophilicity, favoring non-polar solvents .

Research Findings :

- This compound : The alkyne group enables efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . Steric effects may hinder some ring reactions but enhance selectivity in directed ortho-metalation .

- N-(3-Methylbut-2-en-1-yl)aniline : The alkene group facilitates [4+2] cycloadditions, useful in natural product synthesis. N-alkylation reduces nucleophilicity, limiting its use in diazotization reactions .

- 2-Benzyl-N-(3-methylbutyl)aniline : The bulky benzyl group decreases solubility in aqueous media but improves compatibility with hydrophobic matrices, suggesting utility in material science .

Limitations in Available Data

While structural and electronic comparisons are well-supported, experimental data on melting points, boiling points, and solubility for this compound are absent in the provided evidence. Further studies are required to quantify these properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.